SC-58272

説明

特性

CAS番号 |

164931-25-3 |

|---|---|

分子式 |

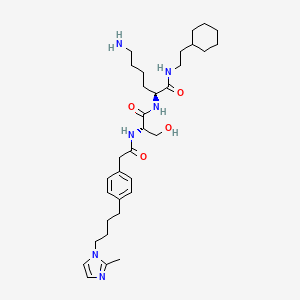

C33H52N6O4 |

分子量 |

596.8 g/mol |

IUPAC名 |

(2S)-6-amino-N-(2-cyclohexylethyl)-2-[[(2S)-3-hydroxy-2-[[2-[4-[4-(2-methylimidazol-1-yl)butyl]phenyl]acetyl]amino]propanoyl]amino]hexanamide |

InChI |

InChI=1S/C33H52N6O4/c1-25-35-20-22-39(25)21-8-6-11-27-13-15-28(16-14-27)23-31(41)37-30(24-40)33(43)38-29(12-5-7-18-34)32(42)36-19-17-26-9-3-2-4-10-26/h13-16,20,22,26,29-30,40H,2-12,17-19,21,23-24,34H2,1H3,(H,36,42)(H,37,41)(H,38,43)/t29-,30-/m0/s1 |

InChIキー |

WHLPIOSHBKQGHA-KYJUHHDHSA-N |

異性体SMILES |

CC1=NC=CN1CCCCC2=CC=C(C=C2)CC(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)NCCC3CCCCC3 |

正規SMILES |

CC1=NC=CN1CCCCC2=CC=C(C=C2)CC(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NCCC3CCCCC3 |

外観 |

Solid powder |

他のCAS番号 |

164931-25-3 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

SC-58272; SC 58272; SC58272. |

製品の起源 |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of SC-58272

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

SC-58272 is a potent and highly selective inhibitor of N-myristoyltransferase (Nmt) from the pathogenic fungus Candida albicans. Its mechanism of action centers on the specific disruption of N-myristoylation, a critical lipid modification of a specific subset of cellular proteins. By inhibiting the attachment of myristate to the N-terminal glycine (B1666218) of key proteins, this compound effectively disrupts essential signaling pathways, leading to fungal growth arrest. This document provides a comprehensive overview of the molecular interactions, biochemical effects, and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways.

Core Mechanism of Action: Inhibition of N-Myristoyltransferase

This compound functions as a competitive inhibitor of Candida albicans N-myristoyltransferase (Nmt). Nmt is a vital enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, from myristoyl-CoA to the N-terminal glycine residue of a select group of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins.

The selectivity of this compound for the fungal Nmt over its human counterpart is a key feature of its therapeutic potential. This selectivity is attributed to structural differences in the active sites of the fungal and human enzymes.

Quantitative Data Summary

The inhibitory potency and selectivity of this compound and related compounds have been quantified through various biochemical assays. The following table summarizes the key quantitative data available.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (fold) | Reference |

| This compound | Candida albicans Nmt | 56 | ~250 | [Lodge et al., 1997] |

| This compound | Human Nmt | 14100 | - | [Lodge et al., 1997] |

| SC-59383 | Candida albicans Nmt | 1450 ± 80 | 560 | [Lodge et al., 1997] |

| SC-59383 | Human Nmt | ~81200 | - | [Lodge et al., 1997] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound and other Nmt inhibitors.

N-Myristoyltransferase (Nmt) Inhibition Assay

This in vitro assay quantifies the inhibitory activity of compounds against purified Nmt.

Materials:

-

Purified recombinant C. albicans Nmt or human Nmt

-

Myristoyl-CoA

-

Peptide substrate (e.g., a peptide derived from a known myristoylated protein like ADP-ribosylation factor)

-

[³H]Myristoyl-CoA (for radioactive detection) or a fluorescently labeled myristoyl-CoA analog

-

This compound or other test inhibitors

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Scintillation fluid and counter (for radioactive assay) or fluorescence plate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, purified Nmt enzyme, and the peptide substrate.

-

Add varying concentrations of the test inhibitor (e.g., this compound) to the reaction mixture and pre-incubate for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding [³H]Myristoyl-CoA.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Separate the radiolabeled myristoylated peptide from the unreacted [³H]Myristoyl-CoA using a suitable method (e.g., precipitation and filtration, or chromatography).

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

In Vivo N-Myristoylation Assay (Arf Mobility Shift Assay)

This cell-based assay assesses the ability of an inhibitor to block N-myristoylation within living C. albicans cells.[1][2] It relies on the observation that the N-myristoylated form of the ADP-ribosylation factor (Arf) protein migrates faster on an SDS-PAGE gel than its non-myristoylated counterpart.[1][2]

Materials:

-

Candida albicans culture

-

Yeast extract-peptone-dextrose (YPD) medium

-

This compound or other test inhibitors

-

Cell lysis buffer (e.g., containing protease inhibitors)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Primary antibody specific for Arf

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Grow C. albicans cells in YPD medium to the mid-logarithmic phase.

-

Treat the cells with varying concentrations of the test inhibitor for a defined period (e.g., 4 hours).

-

Harvest the cells by centrifugation and wash with a suitable buffer.

-

Lyse the cells using the cell lysis buffer to release total cellular proteins.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary anti-Arf antibody.

-

Wash the membrane and incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the relative abundance of the faster-migrating (myristoylated) and slower-migrating (non-myristoylated) Arf bands to determine the extent of N-myristoylation inhibition.

Signaling Pathways and Experimental Workflows

The inhibition of Nmt by this compound has significant downstream consequences on cellular signaling and function in C. albicans. The following diagrams illustrate these relationships.

This compound Mechanism of Action

Caption: this compound inhibits Nmt, preventing protein myristoylation and causing fungal growth arrest.

Nmt-Dependent Signaling Pathway in Candida albicans

Caption: Nmt-mediated myristoylation of Arf is crucial for Golgi function and virulence in C. albicans.

Experimental Workflow for Nmt Inhibitor Evaluation

Caption: Workflow for evaluating the in vitro and in vivo efficacy of Nmt inhibitors.

Conclusion

This compound represents a promising class of antifungal agents that target a well-validated and essential fungal enzyme, N-myristoyltransferase. Its high selectivity for the Candida albicans Nmt minimizes the potential for off-target effects in humans. The disruption of N-myristoylation, particularly of key signaling proteins like Arf, leads to a cascade of events that ultimately inhibit fungal growth and virulence. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and develop Nmt inhibitors as a novel therapeutic strategy against fungal infections. Further research into the broader range of myristoylated proteins in C. albicans and their specific roles in pathogenesis will undoubtedly unveil additional insights into the full impact of Nmt inhibition.

References

SC-58272: A Technical Guide to a Potent and Selective N-Myristoyltransferase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-myristoyltransferase (NMT) is a critical enzyme in eukaryotes that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a wide array of proteins. This irreversible modification, known as N-myristoylation, is crucial for protein localization, stability, and function, playing a vital role in numerous signaling pathways essential for cell survival, proliferation, and pathogenesis. Consequently, NMT has emerged as a promising therapeutic target for various diseases, including fungal infections, viral diseases, and cancer. SC-58272 is a potent and highly selective dipeptide inhibitor of N-myristoyltransferase, demonstrating significant promise in biochemical assays. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its characterization. Furthermore, it outlines the key signaling pathways affected by NMT inhibition and presents experimental workflows for assessing the cellular effects of NMT inhibitors like this compound.

Introduction to N-Myristoylation and N-Myristoyltransferase (NMT)

N-myristoylation is a lipid modification that facilitates the anchoring of proteins to cellular membranes and mediates protein-protein interactions. This process is catalyzed by N-myristoyltransferase (NMT), which transfers myristic acid from myristoyl-CoA to the N-terminal glycine residue of substrate proteins. In humans, two isoforms, NMT1 and NMT2, carry out this function. A multitude of proteins are N-myristoylated, including key components of signal transduction pathways such as Src family kinases and G-protein alpha subunits.[1] The proper functioning of these proteins is dependent on their localization to the cell membrane, which is mediated by the myristoyl anchor.

The inhibition of NMT disrupts these critical cellular processes, leading to mislocalization and dysfunction of key signaling proteins. This disruption can trigger downstream effects, including the induction of proteotoxic stress, cell cycle arrest, and apoptosis, making NMT an attractive target for therapeutic intervention.[1] NMT inhibitors have been investigated for their potential as antifungal, antiviral, and anticancer agents.[2][3]

This compound: A Selective NMT Inhibitor

This compound is a dipeptide N-myristoyltransferase (Nmt) inhibitor that has demonstrated high potency and selectivity for the fungal enzyme from Candida albicans over the human ortholog.

Chemical Properties

| Property | Value |

| Chemical Formula | C33H52N6O |

| Molecular Weight | 596.80 g/mol |

| CAS Number | 164931-25-3 |

Quantitative Inhibitory Data

The inhibitory activity of this compound has been characterized in enzymatic assays, revealing a significant selectivity for the fungal NMT.

| Target | Organism | IC50 (nM) | Selectivity (Human/Fungal) |

| Nmt | Candida albicans (strain B311) | 56 | ~250-fold |

| Nmt | Human | 14100 | - |

Table 1: In vitro inhibitory activity of this compound against C. albicans and human N-myristoyltransferase.[4]

Mechanism of Action and Downstream Signaling Pathways

This compound acts as a competitive inhibitor of NMT, binding to the active site of the enzyme and preventing the transfer of myristic acid to its protein substrates. The inhibition of NMT leads to a global decrease in protein myristoylation, affecting numerous signaling pathways.

Key Signaling Pathways Affected by NMT Inhibition

The inhibition of NMT has been shown to impact several critical cellular signaling pathways:

-

Src Family Kinases: N-myristoylation is essential for the membrane localization and function of Src family kinases, which are key regulators of cell growth, proliferation, and survival. Inhibition of NMT prevents the proper localization of Src, thereby inhibiting its downstream signaling.[1]

-

G-Protein Signaling: The alpha subunits of heterotrimeric G-proteins require N-myristoylation for their association with the plasma membrane, which is a prerequisite for their interaction with G-protein coupled receptors (GPCRs). NMT inhibition disrupts G-protein signaling cascades.[1]

-

Apoptosis and Cell Cycle Arrest: The cellular stress induced by the global inhibition of protein myristoylation can lead to the activation of apoptotic pathways and arrest of the cell cycle.

Below is a diagram illustrating the general mechanism of NMT and the downstream consequences of its inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize NMT inhibitors like this compound. These protocols are based on established methods in the field.

In Vitro NMT Inhibition Assay (Fluorescence-Based)

This assay measures the activity of NMT by detecting the release of Coenzyme A (CoA) during the myristoylation reaction.

Materials:

-

Purified recombinant NMT enzyme (human or fungal)

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Fluorescent probe for CoA detection (e.g., 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin, CPM)

-

This compound or other test inhibitors

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the assay buffer, myristoyl-CoA, and the fluorescent probe to each well.

-

Add the this compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the NMT enzyme to all wells except the negative control.

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Add the peptide substrate to all wells to start the myristoylation reaction.

-

Monitor the increase in fluorescence over time using a plate reader (e.g., excitation at 390 nm, emission at 475 nm).

-

Calculate the initial reaction velocities and determine the IC50 value of this compound by plotting the percentage of inhibition against the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of NMT inhibition on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Fungal, cancer, or virally infected cell lines

-

Appropriate cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well clear microplates

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in the cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Add the solubilization solution to each well and incubate until the formazan crystals are fully dissolved.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value of this compound.

Whole-Proteome N-Myristoylation Profiling

This protocol utilizes metabolic labeling with an alkyne-tagged myristic acid analog to visualize and identify N-myristoylated proteins.

Materials:

-

Cell line of interest

-

Myristic acid-azide/alkyne analog

-

This compound

-

Cell lysis buffer

-

Click chemistry reagents (e.g., biotin-alkyne/azide, copper sulfate, TBTA, sodium ascorbate)

-

Streptavidin beads for enrichment

-

SDS-PAGE and Western blotting reagents or mass spectrometry for protein identification

Procedure:

-

Culture cells and treat them with different concentrations of this compound for a specified time.

-

Add the myristic acid analog to the culture medium and incubate to allow for metabolic labeling of newly synthesized proteins.

-

Lyse the cells and perform a click reaction to attach a reporter tag (e.g., biotin) to the incorporated myristic acid analog.

-

The labeled proteins can be visualized by in-gel fluorescence or enriched using streptavidin beads for subsequent identification by mass spectrometry.

-

A decrease in the signal from labeled proteins in this compound-treated cells indicates inhibition of NMT.

Experimental and Logical Workflows

The following diagrams illustrate common experimental workflows for the characterization of NMT inhibitors.

References

In-Depth Technical Guide: SC-58272 and Candida albicans N-Myristoyltransferase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the research surrounding SC-58272, a potent in vitro inhibitor of Candida albicans N-myristoyltransferase (Nmt). While initially a compound of interest in the pursuit of novel antifungal agents, subsequent research revealed critical limitations in its cellular activity. This document details the biochemical activity of this compound, the experimental protocols used in its evaluation, and the broader context of N-myristoylation as a potential antifungal target in Candida albicans.

Introduction to N-Myristoyltransferase in Candida albicans

N-myristoyltransferase (Nmt) is a vital enzyme in Candida albicans and other eukaryotic organisms. It catalyzes the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of a specific set of cellular proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins.

In Candida albicans, Nmt is essential for viability, making it an attractive target for the development of novel antifungal drugs. Many N-myristoylated proteins are involved in critical cellular processes, including signal transduction, protein trafficking, and morphogenesis—the ability of C. albicans to switch between yeast and hyphal forms, a key virulence factor. One of the well-studied substrates of Nmt in fungi is the ADP-ribosylation factor (Arf), a small GTPase that plays a pivotal role in vesicular trafficking within the Golgi apparatus.

This compound: A Potent In Vitro Inhibitor of C. albicans Nmt

This compound emerged from research aimed at identifying specific inhibitors of fungal Nmt. It was characterized as a potent and highly selective inhibitor of the C. albicans enzyme.

Quantitative Data

The in vitro inhibitory activity of this compound against C. albicans Nmt is significant. However, this potent biochemical activity did not translate to cellular antifungal effects.

| Compound | Target | Assay Type | IC50 (µM) | Cellular Activity (MIC, µg/mL) | Reference |

| This compound | Candida albicans Nmt | In Vitro Enzyme Inhibition | 0.056 ± 0.01 | > 200 (No growth inhibition observed) | [Lodge et al., 1997] |

| SC-59383 | Candida albicans Nmt | In Vitro Enzyme Inhibition | 1.45 ± 0.08 | EC50 = 51 ± 17 (at 24h) | [Lodge et al., 1997] |

IC50: Half-maximal inhibitory concentration. MIC: Minimum inhibitory concentration. EC50: Half-maximal effective concentration.

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound and related compounds.

In Vitro N-Myristoyltransferase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified C. albicans Nmt.

Principle: The assay quantifies the transfer of radiolabeled myristate from [³H]myristoyl-CoA to a synthetic peptide substrate.

Materials:

-

Purified recombinant C. albicans Nmt

-

[³H]myristoyl-CoA

-

Synthetic peptide substrate (e.g., based on the N-terminus of Arf)

-

This compound and other test compounds

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing Triton X-100 and DTT)

-

Scintillation vials and scintillation fluid

-

Filter paper (e.g., P81 phosphocellulose paper)

-

Phosphoric acid wash solution

Procedure:

-

Prepare a reaction mixture containing assay buffer, purified C. albicans Nmt, and the synthetic peptide substrate.

-

Add varying concentrations of this compound (or other inhibitors) to the reaction mixture and pre-incubate for a defined period (e.g., 10 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding [³H]myristoyl-CoA.

-

Incubate the reaction for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the filter papers extensively with phosphoric acid to remove unincorporated [³H]myristoyl-CoA.

-

Place the dried filter papers into scintillation vials with scintillation fluid.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Antifungal Susceptibility Testing (Broth Microdilution)

This assay determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of C. albicans.

Principle: C. albicans is cultured in liquid media containing serial dilutions of the test compound. The lowest concentration that prevents visible growth is the MIC.

Materials:

-

Candida albicans strain (e.g., SC5314)

-

Yeast Peptone Dextrose (YPD) broth or RPMI-1640 medium

-

96-well microtiter plates

-

This compound

-

Spectrophotometer

Procedure:

-

Grow C. albicans overnight in YPD broth at 30°C.

-

Dilute the overnight culture to a standardized cell density (e.g., 1 x 10³ cells/mL) in fresh broth.

-

Prepare serial dilutions of this compound in the broth in a 96-well plate.

-

Inoculate each well with the standardized C. albicans suspension. Include a positive control (no drug) and a negative control (no cells).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC by visual inspection of turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound at which a significant inhibition of growth (e.g., ≥50%) is observed compared to the positive control.

In Vivo N-Myristoylation Assessment (Arf Gel Mobility Shift Assay)

This cellular assay determines if a compound inhibits Nmt activity within living C. albicans cells.

Principle: The N-myristoylation of the Arf protein causes it to migrate faster during SDS-PAGE. Inhibition of Nmt results in an accumulation of the slower-migrating, non-myristoylated form of Arf.

Materials:

-

Candida albicans strain

-

YPD broth

-

This compound

-

Cell lysis buffer

-

Protein electrophoresis equipment (SDS-PAGE)

-

Western blotting equipment

-

Primary antibody specific for Arf protein

-

Secondary antibody conjugated to a detection enzyme (e.g., HRP)

-

Chemiluminescent substrate

Procedure:

-

Grow C. albicans cultures to mid-log phase in YPD broth.

-

Treat the cultures with varying concentrations of this compound for a defined period (e.g., 4 hours).

-

Harvest the cells by centrifugation and prepare total protein lysates.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against Arf.

-

Incubate with a secondary antibody and detect the protein bands using a chemiluminescent substrate.

-

Analyze the blot for a shift in the mobility of the Arf protein. The appearance of a slower-migrating band indicates the presence of non-myristoylated Arf and thus, inhibition of Nmt in vivo.

Signaling Pathways and Experimental Workflows

N-Myristoyltransferase Signaling in Candida albicans

Nmt in C. albicans is a critical upstream regulator of various cellular processes. Its primary role is to attach a myristoyl group to target proteins, enabling their interaction with membranes and participation in signaling cascades. The N-myristoylation of Arf proteins is essential for their function in the Golgi apparatus, where they regulate vesicular transport. This process is vital for polarized growth during hyphal formation and for the correct localization of proteins involved in cell wall synthesis and secretion of virulence factors.

Experimental Workflow for this compound Evaluation

The evaluation of a potential Nmt inhibitor like this compound follows a logical progression from in vitro characterization to cellular and, potentially, in vivo studies.

SC-58272: A Potent In Vitro Inhibitor of Fungal N-Myristoyltransferase with Limited Antifungal Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-myristoyltransferase (Nmt) is a crucial enzyme in fungi, responsible for the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) of a specific set of cellular proteins. This process, known as N-myristoylation, is vital for the proper function and localization of these proteins, which are involved in various essential cellular processes, including signal transduction, protein trafficking, and morphogenesis. The essential nature of Nmt in fungi, coupled with significant structural differences between fungal and human Nmt, has made it an attractive target for the development of novel antifungal agents. This guide provides a detailed overview of SC-58272, a dipeptide inhibitor of N-myristoyltransferase, focusing on its biochemical activity, the discrepancy between its in vitro potency and in vivo efficacy, and the experimental methodologies used in its evaluation.

This compound: A Selective Inhibitor of Fungal Nmt

This compound is a synthetic dipeptide that has been identified as a potent inhibitor of Candida albicans N-myristoyltransferase (Nmt). Its inhibitory activity is highly selective for the fungal enzyme over its human counterpart, a desirable characteristic for any potential antifungal therapeutic.

Quantitative Data on Inhibitory Activity

The in vitro inhibitory potency of this compound against C. albicans Nmt is well-documented. The following table summarizes the key quantitative data available for this compound.

| Parameter | Value | Enzyme Source | Notes |

| IC50 | 56 nM | Candida albicans (strain B311) Nmt | Demonstrates high potency against the fungal enzyme in a cell-free assay. |

| Selectivity | ~250-fold | Fungal Nmt vs. Human Nmt | Indicates a significantly higher affinity for the fungal enzyme compared to the human homologue. |

It is crucial to note that while this compound exhibits impressive in vitro activity against the isolated fungal enzyme, studies have shown that it lacks significant growth inhibitory activity against whole fungal cells. Research by Lodge et al. (1997) indicated that this compound did not inhibit the growth of Candida albicans and did not lead to a detectable reduction in the N-myristoylation of the ADP-ribosylation factor (Arf) protein in vivo. This suggests that the compound may have poor cell permeability or is subject to efflux mechanisms in fungal cells, preventing it from reaching its intracellular target at a sufficient concentration.

Signaling Pathway: N-Myristoylation of Arf Proteins in Candida albicans

N-myristoylation is a critical post-translational modification for the function of many proteins. One of the key substrates of Nmt in Candida albicans is the ADP-ribosylation factor (Arf). Arf proteins are small GTPases that play a central role in vesicular trafficking. The N-terminal myristoyl group anchors Arf to cellular membranes, a prerequisite for its function. Inhibition of Arf N-myristoylation would disrupt its localization and, consequently, the secretory pathway, leading to cell death or growth arrest.

Caption: N-myristoylation of Arf protein by Nmt in C. albicans.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and other Nmt inhibitors.

In Vitro N-myristoyltransferase (Nmt) Inhibition Assay

This assay is designed to quantify the inhibitory activity of a compound against the Nmt enzyme in a cell-free system.

1. Materials:

-

Purified recombinant fungal Nmt (e.g., from C. albicans)

-

Purified recombinant human Nmt (for selectivity assessment)

-

Myristoyl-CoA (substrate)

-

Peptide substrate with an N-terminal glycine (e.g., a synthetic peptide derived from a known Nmt substrate like Arf)

-

[³H]-Myristoyl-CoA (radiolabeled substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

2. Procedure:

-

Prepare serial dilutions of the test compound (this compound) in the assay buffer.

-

In a microcentrifuge tube, combine the assay buffer, purified Nmt enzyme, and the peptide substrate.

-

Add the diluted test compound to the reaction mixture. A control reaction with solvent only should be included.

-

Initiate the enzymatic reaction by adding [³H]-Myristoyl-CoA.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., 10% trichloroacetic acid).

-

Spot the reaction mixture onto a filter paper (e.g., P81 phosphocellulose paper) that binds the peptide.

-

Wash the filter paper extensively to remove unincorporated [³H]-Myristoyl-CoA.

-

Place the dried filter paper in a scintillation vial with scintillation cocktail.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for an in vitro Nmt inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a specific fungal strain.

1. Materials:

-

Fungal isolate to be tested (e.g., Candida albicans)

-

Standardized growth medium (e.g., RPMI-1640)

-

96-well microtiter plates

-

Test compound (this compound)

-

Positive control antifungal (e.g., fluconazole)

-

Spectrophotometer or plate reader

2. Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent.

-

Perform serial two-fold dilutions of the test compound in the growth medium directly in the wells of a 96-well plate.

-

Prepare a standardized inoculum of the fungal isolate from a fresh culture, adjusting the cell density to a specific concentration (e.g., 1 x 10³ to 5 x 10³ cells/mL).

-

Inoculate each well of the microtiter plate with the fungal suspension, except for a sterility control well (medium only). Include a growth control well (fungal inoculum without any compound).

-

Incubate the plates at a suitable temperature (e.g., 35°C) for a defined period (e.g., 24-48 hours).

-

Determine the MIC by visual inspection or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.

In Vivo Assay for Nmt Inhibition: Arf Protein Gel Mobility Shift

This assay, as described by Lodge et al. (1997), assesses the ability of a compound to inhibit Nmt within living fungal cells by observing the N-myristoylation status of the Arf protein.

1. Materials:

-

Candida albicans strain

-

Growth medium (e.g., YPD)

-

Test compound (this compound)

-

Protein extraction buffer

-

SDS-PAGE equipment and reagents

-

Western blotting equipment and reagents

-

Primary antibody specific for Arf protein

-

Secondary antibody conjugated to a detectable enzyme (e.g., HRP)

-

Chemiluminescence detection reagents

2. Procedure:

-

Grow a culture of C. albicans to the mid-logarithmic phase.

-

Treat the culture with the test compound at various concentrations for a specific duration.

-

Harvest the cells by centrifugation.

-

Lyse the cells and extract the total cellular proteins.

-

Determine the protein concentration of the extracts.

-

Separate the proteins by SDS-PAGE. The N-myristoylated form of Arf migrates faster than the non-myristoylated form.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with the primary antibody against Arf.

-

Wash the membrane and then incubate with the secondary antibody.

-

Detect the protein bands using a chemiluminescence substrate and imaging system.

-

A reduction in the intensity of the faster-migrating (myristoylated) Arf band and an increase in the slower-migrating (non-myristoylated) band indicates in vivo inhibition of Nmt.

Conclusion

This compound stands as a compelling example of a highly potent and selective in vitro inhibitor of a validated fungal drug target, N-myristoyltransferase. However, its lack of in vivo antifungal activity underscores a critical challenge in drug development: the translation of enzymatic inhibition into cellular efficacy. The discrepancy between the low nanomolar IC50 value and the high (or unmeasurable) MIC value for this compound highlights the importance of cellular permeability and efflux avoidance in the design of effective antifungal agents. While this compound itself may not be a viable antifungal drug, it remains a valuable research tool for studying the biochemical properties of fungal Nmt and for validating in vitro screening assays. Future efforts in the development of Nmt inhibitors for antifungal therapy must focus on chemical scaffolds that not only exhibit high affinity for the target enzyme but also possess the physicochemical properties necessary to accumulate at effective concentrations within the fungal cell.

SC-58272 and its Inhibition of Candida albicans N-myristoyltransferase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the inhibitory activity of the compound SC-58272 against Candida albicans N-myristoyltransferase (Nmt). Nmt is an essential enzyme for the viability of this opportunistic fungal pathogen, making it a promising target for novel antifungal therapies.[1][2][3] This document summarizes the key quantitative data, details relevant experimental methodologies, and illustrates the pertinent biochemical pathways.

Introduction

N-myristoylation is a crucial co- and post-translational lipid modification of a variety of eukaryotic and viral proteins.[4] The reaction, catalyzed by N-myristoyltransferase (Nmt), involves the covalent attachment of a 14-carbon saturated fatty acid, myristate, from myristoyl-CoA to the N-terminal glycine (B1666218) residue of substrate proteins.[1][4] This modification is critical for protein-membrane interactions, protein-protein interactions, and proper signal transduction.[4][5] In Candida albicans, Nmt is essential for vegetative growth and viability, highlighting its potential as a target for antifungal drug development.[1][2] this compound is a peptidomimetic inhibitor that has been investigated for its activity against C. albicans Nmt.[4][6]

Quantitative Inhibitory Data

The inhibitory potency of this compound and related compounds against C. albicans Nmt has been determined through in vitro assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the efficacy of an inhibitor.

| Compound | Target | IC50 (µM) | Notes |

| This compound | C. albicans Nmt | 0.056 ± 0.01[6][7] | A potent in vitro inhibitor. However, it exhibits no growth inhibitory activity in vivo and does not cause a detectable reduction in Arf N-myristoylation in whole-cell assays.[6] |

| SC-59383 | C. albicans Nmt | 1.45 ± 0.08[6][8] | A related peptidomimetic inhibitor that is 560-fold selective for the fungal enzyme over human Nmt.[6][8] |

| SC-59840 | C. albicans Nmt | > 1000[6][8] | An enantiomer of SC-59383 with no significant inhibitory effect.[6][8] |

Signaling Pathway of N-myristoylation

N-myristoylation is a vital process that impacts numerous cellular signaling pathways by influencing the subcellular localization and function of key proteins. One of the well-characterized substrates of Nmt in fungi is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking.

Caption: N-myristoylation pathway in C. albicans and the inhibitory action of this compound.

Experimental Protocols

The determination of the IC50 value of this compound and the assessment of Nmt inhibition in C. albicans involve specific in vitro and in vivo assays.

In Vitro Nmt Inhibition Assay (Fluorescence-based)

This assay quantifies the enzymatic activity of Nmt by detecting the production of Coenzyme A (CoA), a byproduct of the myristoylation reaction.[9][10]

Workflow:

Caption: Workflow for the in vitro fluorescence-based Nmt inhibition assay.

Methodology:

-

Reagents: Purified recombinant C. albicans Nmt, myristoyl-CoA, a synthetic peptide substrate with an N-terminal glycine (e.g., derived from the N-terminus of Arf), this compound, and a thiol-reactive fluorescent probe such as 7-diethylamino-3-(4-maleimido-phenyl)-4-methylcoumarin (CPM).[9]

-

Procedure: The assay is typically performed in a microplate format. The reaction mixture contains buffer, purified Nmt, myristoyl-CoA, the peptide substrate, the fluorescent probe, and varying concentrations of the inhibitor (this compound).

-

Detection: The enzymatic reaction is initiated, and the production of CoA is monitored over time by measuring the increase in fluorescence intensity as CoA reacts with the pro-fluorescent probe.[9][10]

-

Data Analysis: The initial reaction rates are determined for each inhibitor concentration. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. The IC50 value is then determined by fitting the dose-response curve.

In Vivo Arf Protein Gel Mobility Shift Assay

This assay is used to assess the extent of N-myristoylation of the Arf protein within C. albicans cells, providing a measure of Nmt activity in a cellular context.[6][8]

Workflow:

Caption: Workflow for the in vivo Arf protein gel mobility shift assay.

Methodology:

-

Cell Culture and Treatment: C. albicans cells are cultured and treated with the Nmt inhibitor (e.g., this compound) for a specified period.

-

Protein Extraction: Total cellular proteins are extracted from the treated and untreated cells.

-

SDS-PAGE and Western Blotting: The protein extracts are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane for Western blotting.

-

Immunodetection: The membrane is probed with an antibody specific for the Arf protein.

-

Analysis: The N-myristoylated form of Arf migrates faster on the SDS-PAGE gel than the non-myristoylated form.[6][8] The relative abundance of the two forms indicates the degree of Nmt inhibition within the cells. A significant reduction in the myristoylated Arf species is indicative of effective Nmt inhibition in vivo.[6][8]

Conclusion

This compound is a potent in vitro inhibitor of Candida albicans N-myristoyltransferase. However, its lack of in vivo activity underscores the challenges in translating in vitro potency to cellular and, ultimately, clinical efficacy, likely due to factors such as cell permeability.[11] The experimental protocols described herein are crucial tools for the discovery and characterization of novel Nmt inhibitors. The essential nature of Nmt in C. albicans continues to make it an attractive target for the development of new antifungal agents with novel mechanisms of action.

References

- 1. Genetic studies reveal that myristoylCoA:protein N-myristoyltransferase is an essential enzyme in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. N-Myristoyltransferase, a Potential Antifungal Candidate Drug-Target for Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-myristoylation: from cell biology to translational medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: N-myristoylation of Arf proteins in Candida albicans: an in vivo assay for evaluating antifungal inhibitors of myristoyl-CoA: protein N-myristoyltransferase. [scholars.duke.edu]

- 8. microbiologyresearch.org [microbiologyresearch.org]

- 9. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Discovery of Novel Myristic Acid Derivatives as N-Myristoyltransferase Inhibitors: Design, Synthesis, Analysis, Computational Studies and Antifungal Activity [mdpi.com]

- 11. N-myristoyltransferase - Creative Biolabs [creative-biolabs.com]

Selectivity of SC-58272 for Fungal vs. Human N-myristoyltransferase: A Technical Guide

Introduction

N-myristoyltransferase (NMT) is a crucial enzyme in a variety of eukaryotic organisms, including pathogenic fungi and humans. It catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of proteins. This process, known as N-myristoylation, is vital for protein localization, signal transduction, and overall cellular function. In fungi such as Candida albicans, NMT is a single-copy gene essential for viability, making it an attractive target for the development of novel antifungal therapies. The potential for selective inhibition arises from structural differences between the fungal and human NMT enzymes. This guide provides a detailed analysis of the selectivity of the inhibitor SC-58272 for fungal versus human NMT.

Quantitative Analysis of this compound Selectivity

This compound has been identified as a potent inhibitor of Candida albicans N-myristoyltransferase (CaNmt) with significant selectivity over the human ortholog (HsNmt). The following table summarizes the key quantitative data regarding its inhibitory activity.

| Enzyme Target | Inhibitor | Inhibition Constant (Ki) | Selectivity (HsNmt Ki / CaNmt Ki) |

| Candida albicans Nmt (CaNmt) | This compound | 31 nM[1] | 250-fold[1] |

| Human Nmt (HsNmt) | This compound | ~7750 nM (calculated) | - |

Note: The Ki for HsNmt was calculated based on the reported Ki for CaNmt and the 250-fold selectivity.

N-myristoylation Signaling Pathway and Inhibition by this compound

The following diagram illustrates the N-myristoylation pathway and the mechanism of action for this compound.

Experimental Protocols

The determination of NMT inhibitory activity and selectivity is typically achieved through in vitro enzyme assays. Below is a representative protocol based on established methodologies.

Objective

To determine the half-maximal inhibitory concentration (IC50) of this compound against fungal (Candida albicans) and human N-myristoyltransferase.

Materials

-

Recombinant purified C. albicans Nmt (CaNmt) and Human Nmt (HsNmt)

-

Myristoyl-CoA

-

Peptide substrate with an N-terminal glycine (e.g., a derivative of a known NMT substrate)

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.4, containing Triton X-100 and DTT)

-

Detection reagent (e.g., a fluorescent probe that reacts with the free thiol of Coenzyme A, or radiolabeled myristoyl-CoA)

-

96-well microplates

-

Plate reader (fluorescence or scintillation counter)

Procedure

-

Compound Preparation : Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Mixture Preparation : In each well of a 96-well plate, add the assay buffer, the peptide substrate, and the diluted this compound.

-

Enzyme Addition : Add either CaNmt or HsNmt to the appropriate wells to initiate the reaction. Include control wells with no inhibitor (positive control) and no enzyme (negative control).

-

Initiation of Reaction : Add myristoyl-CoA to all wells to start the enzymatic reaction.

-

Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Detection :

-

Fluorescence-based assay : Add a fluorescent probe that reacts with the Coenzyme A produced during the reaction. Measure the fluorescence intensity.

-

Radiometric assay : If using radiolabeled myristoyl-CoA, stop the reaction and separate the myristoylated peptide from the unreacted myristoyl-CoA. Measure the radioactivity of the myristoylated peptide.

-

-

Data Analysis :

-

Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Calculate the selectivity index by dividing the IC50 for HsNmt by the IC50 for CaNmt.

-

Experimental Workflow for Determining NMT Inhibitor Selectivity

The following diagram outlines a typical workflow for assessing the selectivity of a potential NMT inhibitor.

Conclusion

The available data robustly demonstrates that this compound is a highly potent and selective inhibitor of Candida albicans N-myristoyltransferase over its human counterpart. This selectivity is a critical attribute for a potential antifungal therapeutic, as it suggests a lower likelihood of off-target effects in the host. The experimental protocols and workflows described provide a framework for the continued discovery and characterization of novel, selective NMT inhibitors for the treatment of fungal infections. Further studies to elucidate the structural basis for this selectivity could facilitate the design of even more potent and specific antifungal agents.

References

SC-58272 as an Antifungal Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

SC-58272 is a potent and highly selective peptidomimetic inhibitor of Candida albicans N-myristoyltransferase (Nmt), an enzyme essential for fungal viability. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative inhibitory data, and the experimental protocols used for its evaluation. While demonstrating significant in-vitro enzymatic inhibition, this compound lacks whole-cell antifungal activity, a critical consideration in the development of Nmt inhibitors as therapeutic agents. This guide is intended to serve as a comprehensive resource for researchers in the fields of mycology and antifungal drug discovery.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of antifungal resistance, necessitates the discovery of novel therapeutic agents with unique mechanisms of action. N-myristoyltransferase (Nmt) has been identified as a promising target for the development of new antifungals. Nmt is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific subset of cellular proteins. This process, known as N-myristoylation, is crucial for the proper localization and function of these proteins, which are involved in a variety of essential cellular processes, including signal transduction, protein trafficking, and morphogenesis.

In fungal pathogens such as Candida albicans, Nmt is a single-copy essential gene, making it an attractive target for antifungal therapy. This compound was developed as a potent and selective inhibitor of C. albicans Nmt. This guide details the scientific findings related to this compound as a potential antifungal agent.

Mechanism of Action

This compound acts as a competitive inhibitor of the peptide substrate of N-myristoyltransferase. By binding to the active site of the enzyme, it prevents the transfer of myristoyl-CoA to the N-terminal glycine of target proteins. One of the key substrate proteins for Nmt in Candida albicans is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking. The inhibition of Arf N-myristoylation disrupts its localization to membranes, leading to defects in the secretory pathway and ultimately compromising fungal cell viability.

Signaling Pathway of N-myristoyltransferase Inhibition

Caption: Mechanism of Nmt inhibition by this compound and its downstream effects.

Quantitative Data

The following tables summarize the available quantitative data for this compound's activity against Candida albicans.

Table 1: In Vitro Enzymatic Inhibition of Candida albicans N-myristoyltransferase

| Compound | Target Enzyme | Assay Type | IC50 (nM) | Selectivity (over Human Nmt) | Reference |

| This compound | Candida albicans Nmt (strain B311) | Enzymatic Inhibition | 56 | ~250-fold | [1] |

Table 2: In Vitro Antifungal Susceptibility against Candida albicans

| Compound | Fungal Strain | Assay Type | Concentration (µM) | Result | Reference |

| This compound | Candida albicans | Broth Microdilution (Growth Assay) | Up to 100 | No growth inhibition observed | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro N-myristoyltransferase (Nmt) Enzyme Inhibition Assay

This protocol is a representative method based on radiolabeling for determining the in vitro inhibitory activity of compounds against Nmt.

Objective: To quantify the enzymatic activity of Nmt and determine the IC50 value of an inhibitor.

Materials:

-

Recombinant C. albicans Nmt

-

[3H]Myristoyl-CoA

-

Peptide substrate (e.g., a synthetic peptide corresponding to the N-terminus of a known Nmt substrate like Arf)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 1 mM EDTA)

-

Inhibitor compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Scintillation vials and scintillation fluid

-

Liquid scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant Nmt enzyme, and the peptide substrate.

-

Add varying concentrations of the inhibitor (this compound) to the reaction mixture. Include a control with no inhibitor.

-

Initiate the enzymatic reaction by adding [3H]Myristoyl-CoA.

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., trichloroacetic acid).

-

Separate the radiolabeled myristoylated peptide from the unreacted [3H]Myristoyl-CoA. This can be achieved by methods such as protein precipitation followed by filtration or by using phosphocellulose paper that binds the peptide.

-

Quantify the amount of incorporated radioactivity in the peptide product using a liquid scintillation counter.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Arf Protein Gel Mobility Shift Assay

This assay is used to assess the effect of Nmt inhibitors on the myristoylation of a key substrate, Arf, within fungal cells.

Objective: To determine if an Nmt inhibitor can penetrate the fungal cell and inhibit protein N-myristoylation in a cellular context.

Materials:

-

Candida albicans culture

-

Yeast growth medium (e.g., YPD)

-

Inhibitor compound (this compound)

-

Cell lysis buffer

-

Protein extraction reagents

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting equipment and reagents

-

Primary antibody specific for Arf protein

-

Secondary antibody conjugated to a detectable marker (e.g., HRP)

-

Chemiluminescence detection reagents

Procedure:

-

Grow a culture of Candida albicans to the mid-logarithmic phase.

-

Treat the culture with the inhibitor (this compound) at the desired concentration. Include an untreated control.

-

Incubate the cultures for a specific period (e.g., 4 hours).

-

Harvest the fungal cells by centrifugation.

-

Lyse the cells to extract total cellular proteins.

-

Quantify the protein concentration in the lysates.

-

Separate the proteins by SDS-PAGE. The myristoylated form of Arf migrates faster than the non-myristoylated form.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Probe the membrane with a primary antibody against Arf.

-

Incubate with a secondary antibody and detect the protein bands using a chemiluminescence imaging system.

-

Analyze the resulting bands to determine the ratio of myristoylated to non-myristoylated Arf. A shift towards the slower-migrating (non-myristoylated) band in the presence of the inhibitor indicates successful target engagement.

Antifungal Susceptibility Testing (Broth Microdilution)

This is a standardized method (e.g., based on CLSI guidelines) to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Objective: To determine the in vitro antifungal activity of a compound by measuring its effect on fungal growth.

Materials:

-

Candida albicans isolate

-

Standardized RPMI 1640 medium

-

96-well microtiter plates

-

Inhibitor compound (this compound)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a standardized inoculum of Candida albicans.

-

Prepare serial dilutions of the inhibitor compound (this compound) in the microtiter plates.

-

Add the fungal inoculum to each well.

-

Include a positive control (no drug) and a negative control (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the positive control. Growth can be assessed visually or by measuring the optical density at a specific wavelength.

Experimental Workflow

The development and evaluation of Nmt inhibitors like this compound typically follow a structured workflow.

Caption: A logical workflow for the discovery and evaluation of Nmt inhibitors.

Discussion and Future Directions

This compound serves as a valuable research tool for studying the function of N-myristoyltransferase in fungi. Its high potency and selectivity for the fungal enzyme validate Nmt as a viable antifungal target. However, the lack of whole-cell activity highlights a significant challenge in the development of peptidomimetic inhibitors, namely poor cell permeability and/or susceptibility to cellular efflux pumps or proteases.

Future research in this area should focus on the design of Nmt inhibitors with improved pharmacokinetic properties. Strategies may include the development of non-peptidic small molecules or the modification of existing scaffolds to enhance cell wall and membrane penetration. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of novel Nmt inhibitors as next-generation antifungal therapeutics.

References

Preliminary Efficacy of SC-58272: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preliminary efficacy studies of SC-58272, a potent inhibitor of Candida albicans N-myristoyltransferase (Nmt). The document synthesizes available data on its in vitro activity, cellular effects, and the underlying mechanism of action, offering valuable insights for researchers in antifungal drug development.

In Vitro Efficacy and Cellular Activity

This compound has demonstrated significant potency as an inhibitor of Candida albicans N-myristoyltransferase (Nmt) in enzymatic assays. However, this in vitro activity does not translate to whole-cell antifungal efficacy.

Table 1: In Vitro and Cellular Efficacy of this compound against Candida albicans

| Parameter | Value | Reference |

| IC50 (In Vitro Nmt Inhibition) | 0.056 µM | [1] |

| Growth Inhibitory Activity | None Observed | [1] |

| In Vivo Arf N-myristoylation | No Detectable Reduction | [1] |

The data clearly indicates a significant disparity between the enzymatic inhibition and the cellular activity of this compound. This suggests that the compound may have poor cell permeability or is subject to efflux mechanisms in C. albicans, preventing it from reaching its intracellular target at a sufficient concentration to inhibit growth.

Mechanism of Action: Inhibition of N-myristoyltransferase

This compound targets N-myristoyltransferase, an essential enzyme in Candida albicans that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, many of which are involved in critical cellular processes.

The Role of N-myristoylation in Candida albicans

N-myristoylation is a vital protein modification in C. albicans, playing a key role in signal transduction and cellular growth. The enzyme Nmt is essential for the viability of this pathogenic fungus. One of the key substrates of Nmt in C. albicans is the ADP-ribosylation factor (Arf), a small GTPase involved in vesicular trafficking. The proper localization and function of Arf proteins are dependent on their N-myristoylation, which facilitates their interaction with cellular membranes.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these preliminary findings. The following sections describe the methodologies used to assess the efficacy of this compound.

In Vitro N-myristoyltransferase (Nmt) Inhibition Assay

While the precise, step-by-step protocol used to determine the IC50 of this compound is not publicly available, a general methodology for in vitro Nmt inhibition assays can be described. These assays typically involve the following steps:

-

Expression and Purification of Recombinant Nmt: The C. albicans NMT gene is cloned and expressed in a suitable system, such as E. coli. The recombinant Nmt enzyme is then purified to homogeneity.

-

Enzymatic Reaction: The purified Nmt enzyme is incubated with its substrates: myristoyl-CoA and a peptide substrate corresponding to the N-terminus of a known N-myristoylated protein (e.g., Arf). The reaction is carried out in a suitable buffer system.

-

Inhibitor Addition: Various concentrations of the test compound, such as this compound, are included in the reaction mixture to assess their inhibitory effect.

-

Detection of Enzyme Activity: The activity of Nmt is measured by quantifying the amount of myristoylated peptide produced. This is often achieved using a radiolabeled myristoyl-CoA, followed by separation of the myristoylated peptide from the unreacted substrate and quantification of radioactivity.

-

IC50 Determination: The concentration of the inhibitor that results in a 50% reduction in Nmt activity (IC50) is calculated from a dose-response curve.

Arf Protein Gel Mobility Shift Assay

This in vivo assay is used to determine the extent of N-myristoylation of the Arf protein within C. albicans cells, providing a measure of the cellular efficacy of Nmt inhibitors. The principle of the assay is that the N-myristoylated form of Arf migrates faster on an SDS-PAGE gel than the non-myristoylated form.

A detailed, step-by-step protocol for this assay as applied to this compound is not available in the public domain. However, based on published descriptions, the general workflow is as follows:

-

Cell Culture and Treatment: Candida albicans cultures are grown to the mid-exponential phase. The cells are then treated with the Nmt inhibitor (e.g., this compound) at various concentrations for a defined period.

-

Protein Extraction: Total cellular proteins are extracted from the treated and untreated C. albicans cells using standard lysis procedures.

-

SDS-PAGE and Western Blotting: The extracted proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane (e.g., nitrocellulose or PVDF).

-

Immunodetection: The membrane is probed with a primary antibody specific for the Arf protein. An antibody raised against Saccharomyces cerevisiae Arf1p has been shown to be effective for detecting C. albicans Arf. A secondary antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is then used.

-

Visualization: The protein bands are visualized using a suitable detection reagent (e.g., chemiluminescence). The relative amounts of the faster-migrating (myristoylated) and slower-migrating (non-myristoylated) Arf protein bands are quantified to determine the in vivo inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway affected by Nmt inhibition and the general workflows of the experiments described.

N-myristoyltransferase (Nmt) signaling pathway in Candida albicans.

General experimental workflows for evaluating this compound efficacy.

References

SC-58272: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the biological target of SC-58272, a potent and selective inhibitor. The document details the quantitative data associated with its inhibitory activity, comprehensive experimental protocols for target validation, and a visualization of the relevant signaling pathway.

Executive Summary

This compound has been identified as a potent and selective inhibitor of N-myristoyltransferase (Nmt), an essential enzyme in Candida albicans. Its high selectivity for the fungal enzyme over its human counterpart makes it a promising candidate for antifungal drug development. This guide summarizes the key data and methodologies used to validate Nmt as the molecular target of this compound.

Data Presentation

The inhibitory activity of this compound against Candida albicans N-myristoyltransferase (CaNmt) and Human N-myristoyltransferase (hNmt) is summarized below. The data highlights the significant selectivity of the compound for the fungal enzyme.

| Compound | Target Enzyme | IC50 (nM) | Selectivity (hNmt/CaNmt) |

| This compound | Candida albicans Nmt (Strain B311) | 56 | ~250-fold |

| This compound | Human Nmt | 14100 |

Table 1: Inhibitory activity of this compound against C. albicans and Human N-myristoyltransferase.[1]

Target Identification and Validation

The primary molecular target of this compound is N-myristoyltransferase (Nmt). Nmt is a ubiquitous eukaryotic enzyme that catalyzes the covalent attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine (B1666218) residue of a specific set of proteins. This process, known as N-myristoylation, is crucial for the proper function and localization of these proteins, which are involved in various cellular processes, including signal transduction and vesicular trafficking.

In Candida albicans, Nmt has been genetically and biochemically validated as an essential enzyme for viability, making it an attractive target for the development of novel antifungal agents. Inhibition of CaNmt by this compound disrupts the N-myristoylation of key fungal proteins, leading to growth inhibition.

Signaling Pathway

The signaling pathway affected by this compound involves the inhibition of N-myristoyltransferase, which in turn prevents the myristoylation of substrate proteins such as ADP-ribosylation factors (Arfs). Non-myristoylated Arf proteins are unable to properly localize to cellular membranes, disrupting their function in vesicular transport and other essential cellular processes, ultimately leading to fungal cell growth arrest.

Figure 1. this compound inhibits Nmt, preventing Arf protein myristoylation.

Experimental Protocols

The following are detailed methodologies for key experiments used in the identification and validation of this compound's target.

In Vitro N-myristoyltransferase (Nmt) Inhibition Assay (Fluorescence-Based)

This assay measures the enzymatic activity of Nmt by detecting the production of Coenzyme A (CoA), a product of the myristoylation reaction.

Materials:

-

Recombinant C. albicans Nmt and human Nmt

-

Myristoyl-CoA (substrate)

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known Nmt substrate like Arf)

-

This compound (inhibitor)

-

Assay Buffer: 50 mM Tris-HCl pH 7.4, 1 mM EGTA, 1 mM DTT

-

Detection Reagent: Thiol-reactive fluorescent probe (e.g., 7-diethylamino-3-(4‘-maleimidylphenyl)-4-methylcoumarin - CPM)

-

96-well black microplates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then dilute into the assay buffer.

-

In a 96-well plate, add the assay buffer, peptide substrate, and the this compound dilution.

-

Initiate the reaction by adding Myristoyl-CoA and the recombinant Nmt enzyme to each well.

-

Immediately add the CPM fluorescent dye. The reaction of the thiol group on the released CoA with CPM results in a fluorescent product.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 390 nm and emission at 460 nm for CPM).

-

Calculate the percent inhibition for each concentration of this compound relative to a DMSO control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Target Validation: Arf Protein Myristoylation Mobility Shift Assay

This assay validates the inhibition of Nmt in a cellular context by observing the myristoylation status of a known Nmt substrate, the ADP-ribosylation factor (Arf) protein, in Candida albicans. N-myristoylation causes a characteristic shift in the electrophoretic mobility of Arf on SDS-PAGE.

Materials:

-

Candida albicans culture

-

Yeast extract-peptone-dextrose (YPD) medium

-

This compound

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, and protease inhibitors

-

SDS-PAGE gels (e.g., 12%)

-

Western blotting apparatus and reagents

-

Primary antibody specific for Arf protein

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Grow C. albicans cultures in YPD medium to the mid-logarithmic phase.

-

Treat the cultures with various concentrations of this compound or a vehicle control (DMSO) for a defined period (e.g., 4-6 hours).

-

Harvest the cells by centrifugation and wash with cold PBS.

-

Lyse the cells using the lysis buffer and mechanical disruption (e.g., bead beating).

-

Clarify the lysate by centrifugation to remove cell debris.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against Arf.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analyze the resulting bands. The non-myristoylated form of Arf will migrate slower than the myristoylated form. An increase in the intensity of the slower-migrating band in this compound-treated samples indicates inhibition of Nmt in vivo.

Figure 2. Workflow for in vitro and in vivo validation of this compound.

Conclusion

The data and experimental evidence strongly support the identification and validation of N-myristoyltransferase as the primary target of this compound in Candida albicans. The compound's potent and selective inhibition of this essential fungal enzyme, coupled with its demonstrated ability to disrupt N-myristoylation in vivo, underscores its potential as a lead compound for the development of novel antifungal therapeutics. The detailed protocols provided herein offer a robust framework for the continued investigation of this compound and other Nmt inhibitors.

References

SC-58272: An In-Depth Technical Guide to a Potent Inhibitor of Protein N-Myristoylation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of SC-58272, a potent dipeptide inhibitor of N-myristoyltransferase (NMT). N-myristoylation, the covalent attachment of the 14-carbon saturated fatty acid myristate to the N-terminal glycine (B1666218) of a protein, is a critical modification for the function of numerous proteins involved in signal transduction, protein-protein interactions, and membrane targeting. Inhibition of this process is a promising therapeutic strategy for various diseases, including fungal infections and cancer.

Data Presentation: Quantitative Analysis of this compound Inhibition

This compound has demonstrated potent and selective inhibitory activity against N-myristoyltransferase, particularly from fungal sources. The following table summarizes the key quantitative data available for this inhibitor.

| Target Enzyme | Assay Type | Parameter | Value | Reference |

| Candida albicans NMT (Strain B311) | In Vitro Enzyme Inhibition | IC50 | 56 nM | [1] |

| Human NMT | In Vitro Enzyme Inhibition | IC50 | 14,100 nM | [1] |

Note: The data indicates that this compound is approximately 250-fold more selective for the Candida albicans NMT over the human enzyme, highlighting its potential as an antifungal agent.[1] However, it is important to note that while potent in vitro, this compound did not exhibit significant growth inhibitory activity in an in vivo assay with C. albicans and did not produce a detectable reduction in the N-myristoylation of the ADP-ribosylation factor (Arf), a key NMT substrate.

Experimental Protocols

This section details the methodologies for key experiments relevant to the characterization of this compound and other NMT inhibitors.

In Vitro N-Myristoyltransferase (NMT) Activity Assay (General Protocol)

This protocol describes a common method for determining the IC50 value of an NMT inhibitor.

Objective: To measure the enzymatic activity of NMT in the presence of varying concentrations of an inhibitor to determine the concentration at which 50% of the enzyme's activity is inhibited.

Materials:

-

Recombinant N-myristoyltransferase (e.g., from C. albicans or human)

-

Myristoyl-CoA (substrate)

-

Peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known myristoylated protein like Arf or Src)

-

[³H]-myristoyl-CoA (radiolabeled substrate) or a fluorescent CoA detection reagent

-

Inhibitor (e.g., this compound)

-

Assay buffer (e.g., Tris-HCl buffer with EDTA and a non-ionic detergent)

-

Scintillation fluid and counter (for radioactive assay) or a fluorescence plate reader (for fluorescent assay)

-

Phosphocellulose paper or other means to separate the myristoylated peptide from free myristoyl-CoA

Procedure:

-

Reaction Setup: In a microcentrifuge tube or a well of a microplate, combine the assay buffer, a fixed concentration of the peptide substrate, and the radiolabeled or standard myristoyl-CoA.

-

Inhibitor Addition: Add varying concentrations of the inhibitor (e.g., this compound) to the reaction mixtures. Include a control with no inhibitor.

-

Enzyme Addition: Initiate the reaction by adding a fixed concentration of the recombinant NMT enzyme.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

-

Reaction Termination: Stop the reaction, for example, by adding a strong acid or by spotting the reaction mixture onto phosphocellulose paper.

-

Separation and Quantification:

-

Radioactive Assay: If using [³H]-myristoyl-CoA, wash the phosphocellulose paper to remove unreacted substrate. The amount of radioactivity remaining on the paper, corresponding to the myristoylated peptide, is then quantified using a scintillation counter.

-

Fluorescent Assay: If using a fluorescent CoA detection reagent, the fluorescence signal, which is proportional to the amount of CoA produced, is measured using a fluorescence plate reader.

-

-

Data Analysis: Plot the percentage of NMT activity against the logarithm of the inhibitor concentration. The IC50 value is determined from the resulting dose-response curve.

In Vivo N-Myristoylation Assay in Candida albicans (Arf Mobility Shift Assay)

This assay, as described by Lodge et al. (1997), is used to evaluate the effect of NMT inhibitors on protein myristoylation within a cellular context.

Objective: To assess the in vivo efficacy of an NMT inhibitor by observing changes in the myristoylation status of the ADP-ribosylation factor (Arf) protein in C. albicans.

Principle: N-myristoylated Arf migrates faster on an SDS-PAGE gel than its non-myristoylated counterpart. Inhibition of NMT leads to an accumulation of the slower-migrating, non-myristoylated form of Arf.

Materials:

-

Candida albicans strain

-

Yeast extract-peptone-dextrose (YPD) medium

-

NMT inhibitor (e.g., this compound)

-

Cell lysis buffer

-

Protein electrophoresis equipment (SDS-PAGE)

-

Western blotting equipment

-